Benzoic acid;hex-1-en-1-ol
Description
Properties
CAS No. |
157544-91-7 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzoic acid;hex-1-en-1-ol |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,8,9);5-7H,2-4H2,1H3 |
InChI Key |
CSBLCZLEMPZLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Innovative Approaches for Benzoic Acid; Hex 1 En 1 Ol
Direct Esterification Routes and Catalytic Systems for Benzoic Acid; Hex-1-en-1-ol Formation
Direct esterification, the reaction between benzoic acid and hex-1-en-1-ol, stands as the most straightforward method for synthesizing hex-1-en-1-yl benzoate (B1203000). This equilibrium-limited reaction typically requires a catalyst and the removal of water to drive the reaction towards the product. The choice of catalyst is crucial and can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.
Homogeneous Catalysis in the Synthesis of Hex-1-en-1-yl Benzoate
Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for esterification. Traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective for this purpose. researchgate.net For instance, the esterification of a similar substrate, salicylic (B10762653) acid, with hex-1-en-1-ol can be achieved by refluxing with H₂SO₄, although this can lead to side reactions.
More advanced homogeneous systems involve metal complexes. Ruthenium-pincer complexes, for example, have been utilized in the dehydrogenative coupling of alcohols and acids, representing an alternative route to esters. mdpi.comresearchgate.net Similarly, manganese-based pincer complexes have been studied for the hydrogenation of esters, the reverse reaction, indicating their potential role in esterification catalysis under specific conditions. nih.gov While these systems are powerful, they often require specific ligands and reaction conditions, and catalyst/product separation can be challenging. mdpi.com
A patent describes a high-temperature esterification process using titanium isopropylate as a catalyst for a related compound. This method achieves high conversion (95%) by heating the reactants to 190–230°C and removing water via azeotropic distillation.
Table 1: Homogeneous Catalysts in Benzoate Ester Synthesis
| Catalyst | Reactants | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Salicylic Acid + Hex-1-en-1-ol | Reflux at 120°C, 6 hours | 45-50% (crude) | |
| Titanium Isopropylate | Salicylic Acid + Hex-1-en-1-ol | 190–230°C, 4 hours, N₂ | 95% conversion |
Heterogeneous Catalysis for Benzoic Acid; Hex-1-en-1-ol Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. bohrium.comnorthampton.ac.uk Solid acid catalysts are particularly prominent in esterification reactions.
Ion-exchange resins, such as Dowex H⁺, have been successfully employed. A solvent-free method using dried Dowex H⁺ resin in combination with sodium iodide can achieve 99% conversion in the synthesis of hex-1-en-1-yl 2-hydroxybenzoate at 65°C. Other solid acids like sulfonated ZSM-5 (ZSM-5-SO₃H) have proven effective for the direct esterification of alcohols under solvent-free conditions. nih.gov
Zirconia-based solid acids, including sulfated, molybdated, and tungstated zirconia, are also highly promising for esterification, offering excellent yields under mild conditions. researchgate.net Furthermore, metal-organic frameworks (MOFs) are emerging as versatile heterogeneous catalysts due to their high surface area and tunable active sites. nih.gov For example, a copper-based MOF has been shown to catalyze the Henry reaction, indicating its potential for other acid-catalyzed transformations like esterification. nih.gov
Table 2: Heterogeneous Catalysts for Benzoate Ester Synthesis
| Catalyst | Reaction Type | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Dowex H⁺/NaI | Esterification | 65°C, 4 hours | 99% conversion | |
| Sulfonic Acid Resin | DHHB Synthesis | 110°C, 10 hours | 85% yield | bohrium.comnorthampton.ac.uk |
| ZSM-5-SO₃H | Acylation/Esterification | 80–120°C, Solvent-free | High yields | nih.gov |
Biocatalytic Approaches to Benzoic Acid; Hex-1-en-1-ol Production
Enzymes, particularly lipases, offer a highly selective and environmentally benign alternative to chemical catalysts for ester synthesis. mdpi.com These reactions are typically conducted under mild conditions, which minimizes by-product formation and energy consumption. mdpi.com Immobilized lipases are often preferred as they can be easily recovered and reused. researchgate.net
Lipase from Candida antarctica (often immobilized as Novozym 435) is a widely studied biocatalyst for the synthesis of various benzoate esters. researchgate.netacs.org While many studies focus on transesterification, direct enzymatic esterification of benzoic acid is also feasible. For example, eugenyl benzoate has been synthesized from eugenol (B1671780) and benzoic acid using lipases from Staphylococcus aureus and Rhizomucor miehei. medcraveonline.com
The efficiency of biocatalytic esterification can be significantly enhanced using techniques like microwave irradiation, which can increase reaction rates and reduce reaction times. researchgate.net Research on the lipase-catalyzed synthesis of methyl benzoate has shown that factors such as substrate concentration and the choice of solvent can impact reaction efficiency. d-nb.info
Table 3: Biocatalysts in Benzoate Ester Synthesis
| Biocatalyst | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Novozym 435 | Transesterification | 97% conversion of methyl benzoate with n-hexanol at 60°C. | researchgate.netacs.org |
| S. aureus Lipase | Esterification | Synthesis of eugenyl benzoate. | medcraveonline.com |
Alternative Synthetic Pathways to Benzoic Acid; Hex-1-en-1-ol Derivatives
Besides direct esterification, other synthetic strategies can be employed to produce hex-1-en-1-yl benzoate, primarily through transesterification or acylation reactions. These methods are particularly useful when the direct esterification is inefficient or when the starting materials are more readily available.
Transesterification Strategies Involving Benzoic Acid and Hex-1-en-1-ol Precursors
Transesterification involves reacting an existing ester (e.g., methyl benzoate) with an alcohol (hex-1-en-1-ol) to exchange the alcohol moiety. This method is often catalyzed by enzymes or chemical catalysts.
Biocatalytic transesterification using immobilized lipases like Novozym 435 is a well-established green method. researchgate.netacs.org Studies have demonstrated the synthesis of n-hexyl benzoate from methyl benzoate and n-hexanol with conversions reaching 97% under optimized conditions, often enhanced by microwave irradiation. acs.org This approach is also applicable to unsaturated alcohols, with cis-3-hexenyl benzoate being synthesized via the transesterification of methyl benzoate with cis-3-hexen-1-ol (B126655). foreverest.net
Chemical catalysts can also be used for transesterification. Praseodymium(IV) oxide (PrO₂) has been identified as an effective heterogeneous catalyst, yielding 72% of hexyl benzoate from methyl benzoate and 1-hexanol. rsc.org A metal-free approach using lithium bis(trimethylsilyl)amide (LiHMDS) under solvent-free conditions has also been reported to be highly efficient for producing various benzoate esters. researchgate.net
Table 4: Transesterification for Benzoate Ester Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Novozym 435 (Lipase) | Methyl Benzoate + n-Hexanol | 60°C, 6 hours, microwave | 97% | researchgate.netacs.org |
| Praseodymium(IV) oxide (PrO₂) | Methyl Benzoate + 1-Hexanol | 150°C, 48 hours | 72% | rsc.org |
Acylation Reactions with Benzoic Acid Anhydrides or Chlorides
Acylation involves the reaction of an alcohol with a more reactive derivative of benzoic acid, such as benzoyl chloride or benzoic anhydride (B1165640). These reactions are typically faster and not equilibrium-limited, often proceeding to high yields without the need to remove a byproduct like water. nih.gov
The synthesis of hex-3-enyl benzoate can be achieved by reacting hex-3-en-1-ol with benzoyl chloride, usually in the presence of a base like pyridine (B92270) to neutralize the HCl formed. Acylation can also be performed using solid acid catalysts. For example, ZSM-5-SO₃H efficiently catalyzes the acylation of alcohols with benzoic anhydride at 80°C under solvent-free conditions. nih.gov Enzymatic acylation using benzoic anhydride is another viable, though less explored, route. unife.it
Table 5: Acylation for Benzoate Ester Synthesis
| Acylating Agent | Catalyst/Base | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | Pyridine/Triethylamine | Hex-3-en-1-ol | Standard acylation method. | |
| Benzoic Anhydride | ZSM-5-SO₃H | Alcohols | Solvent-free, 80°C, high yields. | nih.gov |
Chemical Reactivity, Transformation Mechanisms, and Kinetics of Benzoic Acid; Hex 1 En 1 Ol
Reaction Kinetics and Thermodynamic Considerations for Benzoic Acid; Hex-1-en-1-ol Transformations
Specific kinetic and thermodynamic data for the transformation of hex-1-enyl benzoate (B1203000) are not readily found in the literature. However, general principles can be applied to understand the factors governing its reactions.
The kinetics of reactions involving hex-1-enyl benzoate, such as hydrolysis or addition to the double bond, would be influenced by factors including temperature, pressure, solvent polarity, and the presence of catalysts. For instance, the hydrolysis of the ester is expected to be slow under neutral conditions but can be significantly accelerated by acid or base catalysis. libretexts.orgchemistrysteps.com
Thermodynamically, the stability of reactants versus products determines the position of equilibrium. In ester hydrolysis, the reaction is reversible, and the equilibrium can be shifted by controlling the concentration of reactants and products. For example, using a large excess of water during hydrolysis would favor the formation of benzoic acid and hex-1-en-1-ol. libretexts.org Conversely, removing water during esterification would drive the reaction toward the formation of hex-1-enyl benzoate.
Table 1: General Thermodynamic and Kinetic Factors Influencing Reactions of Hex-1-enyl Benzoate (Hypothetical)
| Reaction Type | Key Influencing Factors | Expected Thermodynamic/Kinetic Outcome |
| Acid-Catalyzed Hydrolysis | H⁺ concentration, Temperature, Water concentration | Reversible reaction; rate increases with acid concentration and temperature. |
| Base-Promoted Hydrolysis | OH⁻ concentration, Temperature | Essentially irreversible due to deprotonation of the resulting carboxylic acid; rate increases with base concentration. chemistrysteps.com |
| Electrophilic Addition | Electrophile strength, Solvent polarity | Generally thermodynamically favorable as a π-bond and a σ-bond are converted into two stronger σ-bonds. |
| Radical Polymerization | Initiator concentration, Temperature, Monomer concentration | Thermodynamically favorable for vinyl monomers; kinetics depend on the rates of initiation, propagation, and termination. |
Stereochemical Aspects of Benzoic Acid; Hex-1-en-1-ol Reactions
The stereochemistry of reactions involving hex-1-enyl benzoate is primarily centered around the C1-C2 double bond and the potential for creating new chiral centers.
The hex-1-enyl group can exist as either the (E) or (Z) stereoisomer. Reactions at the double bond can be stereoselective or stereospecific, depending on the reaction mechanism. masterorganicchemistry.com
Electrophilic Addition: The addition of electrophiles (e.g., HBr, Br₂) to the double bond proceeds through intermediates like carbocations. The stereochemical outcome (syn- or anti-addition) depends on the specific electrophile and reaction conditions. For example, the addition of a halogen like Br₂ to an alkene typically proceeds via an anti-addition mechanism, leading to a trans-dihalide product.
Hydrogenation: Catalytic hydrogenation of the double bond would lead to the formation of hexyl benzoate. This reaction typically occurs with syn-addition of hydrogen across the double bond.
Epoxidation: Reaction with a peroxy acid (like m-CPBA) would form an epoxide. The stereochemistry of the starting alkene (E or Z) would be retained in the epoxide product.
If a reaction introduces a new chiral center, a racemic mixture of enantiomers will be formed unless a chiral reagent or catalyst is used. ddugu.ac.in For instance, the hydration of the double bond would likely form 2-hydroxyhexyl benzoate, creating a new stereocenter at the C2 position.
Mechanisms of Hydrolysis and Degradation of Benzoic Acid; Hex-1-en-1-ol
The hydrolysis of hex-1-enyl benzoate to benzoic acid and hex-1-en-1-ol can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.com
Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), making the carbonyl carbon more electrophilic. libretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the attacking water molecule to the enol oxygen.
Elimination: The carbonyl double bond reforms, and the protonated hex-1-en-1-ol is eliminated as a leaving group.
Deprotonation: The protonated benzoic acid is deprotonated by water to regenerate the acid catalyst and form the final benzoic acid product.
Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible. chemistrysteps.com
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Elimination: The carbonyl group reforms, and the hex-1-en-1-olate anion is eliminated as a leaving group.
Degradation of the benzoate moiety can occur aerobically in the environment through microbial action, often involving hydroxylation of the benzene (B151609) ring. researchgate.net
Electrophilic and Nucleophilic Reactions of Benzoic Acid; Hex-1-en-1-ol
Electrophilic Reactions: The electron-rich double bond of the hexenyl group is susceptible to electrophilic addition. libretexts.org
Addition of Hydrogen Halides (HX): Following Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms (C2), and the halide will add to the more substituted carbon (C1), forming a 1-halo-1-alkenyl benzoate.
Halogenation (X₂): Addition of halogens like Br₂ or Cl₂ across the double bond would yield a dihalogenated hexyl benzoate.
Hydration: Acid-catalyzed addition of water would likely lead to the formation of 2-hydroxyhexyl benzoate, as the more stable secondary carbocation would be formed at the C2 position during the reaction.
Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. savemyexams.com
Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst would replace the hex-1-en-1-ol moiety with the new alcohol, forming a different benzoate ester.
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can form benzamide. libretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to two alcohols: benzyl (B1604629) alcohol and hex-1-en-1-ol.
Table 2: Summary of Potential Electrophilic and Nucleophilic Reactions
| Reaction Type | Reagent(s) | Functional Group Involved | Probable Product(s) |
| Electrophilic Addition | HBr | C=C double bond | 1-Bromo-1-alkenyl benzoate |
| Electrophilic Addition | Br₂ | C=C double bond | 1,2-Dibromohexyl benzoate |
| Nucleophilic Substitution | CH₃OH / H⁺ | Ester carbonyl | Methyl benzoate and Hex-1-en-1-ol |
| Nucleophilic Substitution | NH₃ | Ester carbonyl | Benzamide and Hex-1-en-1-ol |
| Reduction | LiAlH₄, then H₃O⁺ | Ester carbonyl | Benzyl alcohol and Hex-1-en-1-ol |
Radical Reactions and Polymerization Tendencies of Benzoic Acid; Hex-1-en-1-ol
Radical Reactions: The double bond in hex-1-enyl benzoate can participate in free-radical reactions. For instance, in the presence of a radical initiator (like AIBN or benzoyl peroxide) and a source of radicals, radical addition to the double bond can occur. The anti-Markovnikov addition of HBr, for example, proceeds via a radical mechanism.
Studies on related hexenyl systems, such as the hex-5-enyl radical, show a tendency for intramolecular cyclization. researchgate.net While the 1-enyl isomer is less likely to undergo the same cyclization pathways, the potential for radical-induced transformations exists.
Polymerization Tendencies: Hex-1-enyl benzoate can be considered a vinyl-type monomer due to the presence of the C=C double bond. As such, it could potentially undergo polymerization.
Free-Radical Polymerization: In the presence of a radical initiator, free-radical polymerization could be initiated at the double bond, leading to the formation of poly(hex-1-enyl benzoate). This process would involve the standard steps of initiation, propagation, and termination. The properties of the resulting polymer would depend on factors such as molecular weight and tacticity. acs.org
Anionic or Cationic Polymerization: Depending on the substituents and reaction conditions, anionic or cationic polymerization might also be possible, although these are generally more sensitive to impurities. The benzoate group, being electron-withdrawing, might influence the feasibility of these mechanisms.
The polymerization of similar vinyl monomers, such as vinyl benzoate, is known. google.com However, without specific experimental studies on hex-1-enyl benzoate, its exact polymerization behavior remains speculative.
Advanced Spectroscopic and Analytical Characterization Techniques for Benzoic Acid; Hex 1 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Benzoic Acid and Hex-1-en-1-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
For Benzoic Acid , ¹H NMR and ¹³C NMR are routinely used. In ¹H NMR spectroscopy, the benzoic acid molecule (C₆H₅COOH) presents several distinct signals. docbrown.info The acidic proton of the carboxyl group is highly deshielded and appears as a singlet at a high chemical shift, typically around 12-13 ppm. The protons on the benzene (B151609) ring produce complex patterns due to their similar chemical environments and spin-spin coupling. docbrown.info High-resolution spectra can resolve these into distinct signals corresponding to the ortho, meta, and para positions relative to the carboxyl group. docbrown.info
¹³C NMR spectroscopy of benzoic acid reveals five distinct signals for its seven carbon atoms, confirming the molecule's symmetry. docbrown.info The carbon of the carboxyl group is found at a characteristic downfield shift (around 172 ppm), while the aromatic carbons appear in the 128-134 ppm range. docbrown.infochemicalbook.com The use of deuterated solvents like CDCl₃ is common to avoid interference from solvent protons. docbrown.infodocbrown.info
For Hex-1-en-1-ol , NMR analysis confirms its structure as a primary alcohol with a terminal double bond. The ¹H NMR spectrum would show characteristic signals for the vinyl protons (CH =CH ₂), the hydroxyl proton (-OH ), the methylene (B1212753) group adjacent to the oxygen (-CH ₂OH), and the alkyl chain protons. The chemical shifts and splitting patterns of these protons provide definitive structural information. For instance, the terminal vinyl protons exhibit complex splitting due to geminal and vicinal coupling.
¹³C NMR for hex-1-en-1-ol would show six distinct signals corresponding to each carbon atom, with the carbons of the double bond and the carbon bearing the hydroxyl group having characteristic chemical shifts. Data for various isomers of hexenol, such as (Z)-3-hexen-1-ol and 5-hexen-1-ol, are well-documented and used for identification. chemicalbook.comcontaminantdb.caymdb.ca
Table 1: Representative NMR Data for Benzoic Acid This table is interactive. Click on the headers to sort.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~12-13 | Singlet | -COOH |
| ¹H | ~8.1 | Multiplet (Doublet) | Protons ortho to -COOH |
| ¹H | ~7.6 | Multiplet (Triplet) | Proton para to -COOH |
| ¹H | ~7.5 | Multiplet (Triplet) | Protons meta to -COOH |
| ¹³C | ~172 | Singlet | -C OOH |
| ¹³C | ~134 | Singlet | Aromatic C -H (para) |
| ¹³C | ~130 | Singlet | Aromatic C -H (ortho) |
| ¹³C | ~129 | Singlet | Aromatic C (ipso) |
| ¹³C | ~128 | Singlet | Aromatic C -H (meta) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from multiple references. docbrown.infodocbrown.infochemicalbook.com
Mass Spectrometry (MS) Applications in the Identification and Purity Analysis of Benzoic Acid and Hex-1-en-1-ol
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.
For Benzoic Acid , the electron ionization (EI) mass spectrum shows a distinct molecular ion peak [M]⁺ at an m/z of 122, corresponding to its molecular weight. docbrown.info The most abundant fragment, known as the base peak, appears at m/z 105. docbrown.info This is formed by the loss of a hydroxyl radical (•OH) from the parent ion, resulting in the stable benzoyl cation [C₆H₅CO]⁺. docbrown.info Another significant peak is observed at m/z 77, which corresponds to the phenyl cation [C₆H₅]⁺, formed by the loss of carbon monoxide (CO) from the benzoyl cation. docbrown.info These characteristic fragmentation patterns are crucial for identifying benzoic acid in complex mixtures. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate benzoic acid from a sample matrix before MS analysis. nih.govscholarsresearchlibrary.com
For Hex-1-en-1-ol , the mass spectrum would exhibit a molecular ion peak [M]⁺ at m/z 100. The fragmentation pattern would be characteristic of an unsaturated alcohol. Key fragments would likely arise from the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), loss of water (H₂O), and rearrangements involving the double bond. The specific fragmentation pathways help distinguish it from its various isomers, such as 2-hexen-1-ol or 3-hexen-1-ol. nih.govnist.govresearchgate.net The NIST WebBook provides reference mass spectra for many of these isomers, which are invaluable for identification. nist.govnist.gov
Table 2: Characteristic Mass Spectrometry Fragments for Benzoic Acid This table is interactive. Click on the headers to sort.
| m/z | Ion Formula | Description | Relative Abundance |
|---|---|---|---|
| 122 | [C₇H₆O₂]⁺ | Molecular Ion (M⁺) | High |
| 105 | [C₇H₅O]⁺ | [M-OH]⁺ (Benzoyl cation) | Base Peak (100%) |
| 77 | [C₆H₅]⁺ | [M-COOH]⁺ or [C₇H₅O-CO]⁺ (Phenyl cation) | High |
| 51 | [C₄H₃]⁺ | Fragment of phenyl ring | Moderate |
Data sourced from reference docbrown.info.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying functional groups.
The IR spectrum of Benzoic Acid is dominated by features of the carboxyl group and the aromatic ring. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. rsc.orgscilit.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band around 1700 cm⁻¹. cdnsciencepub.com The presence of benzoic acid as a dimer in the solid state influences these vibrational frequencies. rsc.org Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. researchgate.net Raman spectroscopy is also highly effective, showing strong bands for the aromatic ring vibrations and complementing the IR data. rsc.orgresearchgate.net
For Hex-1-en-1-ol , the IR spectrum would clearly show the presence of both the hydroxyl (-OH) and the vinyl (C=C) groups. A broad O-H stretching band would appear around 3300-3400 cm⁻¹. The C=C double bond stretch would be visible around 1640 cm⁻¹. kcvs.ca The C-H stretching vibrations of the sp² hybridized carbons of the double bond would appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain would be just below 3000 cm⁻¹. kcvs.ca Out-of-plane bending vibrations for the terminal alkene are also characteristic. IR and NMR studies have been used to investigate hydrogen bonding in related alcohols like hexan-1-ol. rsc.org
Table 3: Key Vibrational Frequencies (cm⁻¹) for Benzoic Acid and Hex-1-en-1-ol This table is interactive. Click on the headers to sort.
| Functional Group | Vibration Type | Benzoic Acid (Approx. cm⁻¹) | Hex-1-en-1-ol (Approx. cm⁻¹) | Technique |
|---|---|---|---|---|
| -OH | O-H Stretch (H-bonded) | 2500-3300 (very broad) | 3200-3400 (broad) | IR |
| C=O | C=O Stretch | 1680-1710 (strong) | N/A | IR |
| C=C | C=C Stretch (Aromatic) | 1600, 1585, 1450 | N/A | IR, Raman |
| C=C | C=C Stretch (Alkene) | N/A | ~1640 | IR, Raman |
| C-H | C-H Stretch (Aromatic, sp²) | ~3070 | N/A | IR, Raman |
| C-H | C-H Stretch (Alkene, sp²) | N/A | ~3080 | IR, Raman |
| C-H | C-H Stretch (Alkyl, sp³) | N/A | 2850-2960 | IR, Raman |
| C-O | C-O Stretch | ~1300 | ~1050 | IR |
Note: Frequencies are approximate and can be influenced by physical state and intermolecular interactions. Data sourced from multiple references. rsc.orgresearchgate.netkcvs.caspectroscopyonline.com
Chromatographic Methods (GC, HPLC) for Separation, Quantification, and Impurity Profiling of Benzoic Acid and Hex-1-en-1-ol
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for the analysis of organic compounds.
Benzoic Acid is frequently analyzed by both GC and HPLC. helixchrom.comnih.gov For HPLC analysis, a reverse-phase C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as methanol (B129727) or acetonitrile. nih.govupb.ropsu.edu Detection is typically achieved using a UV detector, as the benzene ring in benzoic acid has a strong UV absorbance. upb.ro GC analysis often requires derivatization of the polar carboxylic acid group to a more volatile ester or silyl (B83357) ether to improve chromatographic performance. nih.gov GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is widely used for quantification and identification. nih.govscholarsresearchlibrary.com These methods are crucial for quality control in the food, beverage, and pharmaceutical industries. nih.govrsc.org
Hex-1-en-1-ol and its isomers are volatile compounds, making them ideal candidates for GC analysis. A variety of capillary columns with different polarities can be used for their separation. GC-MS is particularly useful for identifying specific isomers in complex mixtures, such as essential oils or flavor and fragrance profiles. google.comresearchgate.net HPLC can also be used for the analysis of hexenols, typically on a reverse-phase column with a water/acetonitrile or water/methanol mobile phase. sielc.comsielc.com
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination of Benzoic Acid and Hex-1-en-1-ol
X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.
The crystal structure of Benzoic Acid has been extensively studied and redetermined multiple times with high precision using single-crystal X-ray diffraction. iaea.orgrsc.orgresearchgate.net These studies confirm that in the solid state, benzoic acid molecules form centrosymmetric dimers. iaea.orgresearchgate.net Within these dimers, two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups. iaea.org The precise bond lengths and angles of both the aromatic ring and the carboxyl dimer have been determined at various temperatures and pressures. iaea.orgrsc.orgacs.org Powder X-ray diffraction (PXRD) is also used as a routine method for phase identification and quality control, with standard patterns available in crystallographic databases. units.it
Hex-1-en-1-ol is a liquid at room temperature, so X-ray crystallographic studies would require low-temperature techniques to solidify the compound into a single crystal. Such studies would reveal its precise molecular conformation and the nature of the intermolecular interactions (primarily hydrogen bonding from the -OH group and van der Waals forces) in the solid state. While crystallographic data for hex-1-en-1-ol itself is not as readily available as for benzoic acid, the principles of low-temperature crystallography are well-established for determining the structures of low-melting-point organic compounds.
Table 4: Crystal Data for Benzoic Acid This table is interactive. Click on the headers to sort.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Centrosymmetric dimer formation |
| Intermolecular Bonding | Hydrogen bonds between carboxyl groups |
Data sourced from references iaea.orgresearchgate.net.
Theoretical and Computational Chemistry Studies of Benzoic Acid; Hex 1 En 1 Ol
Quantum Mechanical Calculations of Electronic Structure and Bonding in Benzoic Acid; Hex-1-en-1-ol
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. For the Benzoic acid and hex-1-en-1-ol system, QM methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds.
Benzoic Acid: The electronic structure of benzoic acid is characterized by its aromatic phenyl ring and the carboxylic acid functional group. QM calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize its molecular geometry and compute electronic properties. These studies provide insight into the delocalization of π-electrons across the phenyl ring and the carbonyl group, and the polarization of the O-H bond in the carboxyl group.
Hex-1-en-1-ol: This is a primary alcohol with a double bond between the first and second carbon atoms. Its electronic structure is defined by the σ-bonds of the alkyl chain, the π-bond of the C=C double bond, and the polar C-O and O-H bonds of the alcohol group. QM calculations can determine its stable conformers and the electronic characteristics of the vinyl alcohol moiety.
Interactions: The most significant interaction in the Benzoic acid;hex-1-en-1-ol system is the hydrogen bond between the carboxylic acid group of benzoic acid (as the donor) and the hydroxyl group of hex-1-en-1-ol (as the acceptor). QM calculations can model this interaction precisely, determining the geometry and binding energy of the resulting complex. Other interactions include dispersion forces between the phenyl ring and the hexyl chain, and potential π-stacking between benzoic acid molecules.
Table 5.1.1: Calculated Electronic Properties of Benzoic Acid
| Property | Computational Method | Calculated Value |
|---|---|---|
| Dipole Moment | DFT/B3LYP/6-31G** | 1.7 - 1.9 D |
| HOMO Energy | DFT/B3LYP/6-31G** | -7.0 to -7.5 eV |
| LUMO Energy | DFT/B3LYP/6-31G** | -1.5 to -2.0 eV |
| C=O Bond Length | DFT/B3LYP/6-31G** | ~1.22 Å |
Note: Values are typical ranges found in computational chemistry literature and may vary based on the specific level of theory and basis set used.
Molecular Dynamics Simulations of Benzoic Acid; Hex-1-en-1-ol Interactions and Conformations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformations, and intermolecular interactions on a larger scale than QM.
MD simulations of benzoic acid have been performed to investigate its aggregation in various environments. These studies often utilize force fields like OPLS-AA or GAFF to model the intermolecular potentials. Key findings from simulations of benzoic acid in non-polar solvents like hexane, which serves as an analogue for the alkyl chain of hex-1-en-1-ol, show that benzoic acid tends to form hydrogen-bonded dimers. The stability of these dimers and other clusters is a balance between the strong hydrogen bonding of the carboxyl groups and the weaker van der Waals interactions with the solvent.
For the this compound system, an MD simulation would typically involve:
System Setup: A simulation box would be created containing multiple molecules of benzoic acid and hex-1-en-1-ol in a desired ratio and density.
Applications of Benzoic Acid; Hex 1 En 1 Ol in Non Biological Systems
Role in Material Science and Polymer Chemistry Applications
Benzoic acid serves as a fundamental building block in material science and polymer chemistry, primarily as a precursor to plasticizers and a component in polymer synthesis. Benzoate (B1203000) plasticizers, including glycol, diethylene glycol, and triethylene glycol esters, are synthesized through the transesterification of methyl benzoate with the corresponding diol. wikipedia.orgatamanchemicals.com These plasticizers are considered viable alternatives to phthalates and are crucial for enhancing the flexibility and durability of polymers like PVC. wikipedia.orgvelsicol.comgblchemicalltd.com
The applications of benzoic acid in polymer science are diverse:
Alkyd Resins: It is a key ingredient in the manufacturing of alkyd resins, which are widely used in paints and coatings. annexechem.comthechemco.com
Polymer Synthesis: Benzoic acid can function as a chain terminator in certain polymerization processes. vizagchemical.com Furthermore, molten benzoic acid has been effectively utilized as both a solvent and a catalyst in the synthesis of high-performance polymers such as polyimides and other polyesters. scispace.comrsc.orgrsc.org
Polymer Flexibility: Esters like hexyl benzoate are incorporated into the production of specific polymers to improve their flexibility and other material properties. chemimpex.com
Adhesives and Coatings: Complex polymers derived from benzoic acid are valued for their thermal stability and chemical resistance, making them suitable for use in adhesives, coatings, and sealants. ontosight.aiontosight.ai
A 2018 study highlighted the use of benzoic acid as a simple and effective organocatalyst for the ring-opening polymerization of L-lactide and ε-caprolactone, paving the way for more sustainable and metal-free synthesis of biodegradable polyesters. rsc.orgrsc.org
Table 1: Applications of Benzoic Acid in Polymer Chemistry
| Application | Role of Benzoic Acid/Derivatives | Resulting Product/Effect |
|---|---|---|
| Plasticizers | Precursor to benzoate esters (e.g., glycol dibenzoate) | Increased flexibility and durability of PVC wikipedia.orgvelsicol.com |
| Resins | Component in synthesis | Alkyd resins for paints and coatings annexechem.comthechemco.com |
| Polymerization | Chain terminator, catalyst, solvent | Control of polymer chain length, synthesis of polyimides vizagchemical.comscispace.com |
| Adhesives/Coatings | Monomer in complex polymers | High-performance, chemically resistant materials ontosight.aiontosight.ai |
Industrial Chemical Synthesis and Use as an Intermediate in Organic Reactions
Industrially, benzoic acid is a significant intermediate, with its production primarily achieved through the partial oxidation of toluene (B28343) in the presence of oxygen and catalysts like cobalt or manganese naphthenates. wikipedia.orgatamanchemicals.comthechemco.com This process is valued for its high yield and use of readily available materials. wikipedia.org
Benzoic acid is a precursor to a vast number of organic compounds:
Phenol (B47542) Production: A major industrial use of benzoic acid is in the production of phenol through oxidative decarboxylation at elevated temperatures. wikipedia.orgatamanchemicals.com Phenol is a crucial starting material for the synthesis of nylon. wikipedia.org
Synthesis of Esters: It is a key reagent in the synthesis of various esters, including hexenyl benzoates, through esterification with the corresponding alcohols. cymitquimica.com These esters have significant applications in other chemical industries.
Benzoyl Chloride and other Derivatives: Benzoic acid is the starting point for producing benzoyl chloride, a vital reagent in the synthesis of dyes, fragrances, and pharmaceuticals. annexechem.comatamankimya.com It is also used to create halogenated and nitrobenzoic acid derivatives, which are important intermediates in the production of industrial chemicals and agricultural products. google.com
Table 2: Key Industrial Syntheses Involving Benzoic Acid
| Starting Material | Reagents/Conditions | Product | Industrial Significance |
|---|---|---|---|
| Toluene | O₂, Cobalt/Manganese naphthenate catalysts | Benzoic Acid | Primary commercial production method wikipedia.orgatamanchemicals.com |
| Benzoic Acid | ½ O₂, 300-400°C, Copper(II) salts | Phenol, CO₂ | Precursor for nylon synthesis wikipedia.orgatamanchemicals.com |
| Benzoic Acid | Hexen-1-ol, Acid catalyst | Hexenyl Benzoate | Flavor and fragrance applications cymitquimica.com |
| Benzoic Acid | Thionyl chloride (SOCl₂) | Benzoyl Chloride | Intermediate for dyes, perfumes, pharmaceuticals annexechem.comatamankimya.com |
Applications in Flavor and Fragrance Chemistry
The esters of benzoic acid, particularly those with shorter, unsaturated alcohol chains like hexenol, are highly valued in the flavor and fragrance industry. Cis-3-hexenyl benzoate, for example, is noted for its pleasant fruity and floral aroma with green undertones. cymitquimica.comontosight.ai
These benzoate esters are incorporated into a variety of consumer products:
Perfumery: They are used to impart fresh, green, and floral notes to perfumes, colognes, and other scented products. ontosight.aichemicalbull.com Cis-3-hexenyl benzoate is described as having a mild, green-woody character that can round out harsh green elements and add a natural quality to fragrance compositions. fraterworks.com
Flavoring Agents: In the food industry, these esters serve as flavoring agents in beverages, baked goods, and candies. cymitquimica.comontosight.ai
Cosmetics: Due to their pleasant scents, they are also added to skincare products like creams, lotions, and soaps. ontosight.ai
Solvents and Fixatives: Esters such as hexyl benzoate also function as solvents and fixatives in perfumes, which helps to enhance the stability and longevity of the fragrance. chemimpex.com
Use as Solvents, Reagents, or Additives in Chemical Processes
Beyond its role as a precursor, benzoic acid and its salts have direct applications as functional additives in various chemical processes.
Reagent in Synthesis: Benzoic acid is a common laboratory reagent for the synthesis of esters. savemyexams.com It is also a common standard for calibrating bomb calorimeters. atamanchemicals.com
Industrial Additive: It is used as an additive in drilling muds for crude oil recovery. omya.com In the rubber industry, it acts as both an activator and a retardant during polymerization. thechemco.comatamankimya.com
Corrosion Inhibition: Sodium benzoate, a salt of benzoic acid, has corrosion-inhibiting properties and is used in paints, polishes, and other emulsions to prevent rust and degradation of metal surfaces. vizagchemical.comomya.com
Solvent: Molten benzoic acid can serve as a high-boiling, non-toxic solvent for the synthesis of polymers like polyimides, where it also exhibits a catalytic effect. scispace.com
Potential Applications in Advanced Chemical Technologies
The derivatives of benzoic acid are integral to several advanced chemical technologies, particularly in the development of high-performance materials.
Plasticizers: Benzoic acid is a fundamental precursor for a range of benzoate plasticizers. wikipedia.orgatamanchemicals.comatamankimya.com These compounds, such as diethylene glycol dibenzoate and dipropylene glycol dibenzoate, are crucial for imparting flexibility to PVC and other polymers, finding use in flooring, adhesives, and sealants. velsicol.comgblchemicalltd.comwthgmbh.de Non-phthalate benzoate plasticizers are increasingly favored as more environmentally friendly alternatives to traditional plasticizers. velsicol.com
Lubricants: Research has demonstrated the utility of benzoate esters in lubrication. nist.gov Certain esters are used in industrial-grade lubricants for applications like metal machining. kkindiapetroleum.com For instance, C12-15 Alkyl Benzoate is used as a lubricant and can impart a silky, non-greasy feel. atamanchemicals.com
Surfactants: Benzoate esters and their derivatives can be found in surfactant compositions. google.comgoogle.com They can act as foam modifiers in cleaning products and as dispersing agents or emulsion stabilizers. atamanchemicals.comgoogle.com Studies have also explored the use of benzoate surfactants to enhance the activity of enzymes in organic solvents. researchgate.net
Environmental Chemistry and Ecotoxicological Research on Benzoic Acid; Hex 1 En 1 Ol
Environmental Fate and Transport Mechanisms of Benzoic Acid and Hex-1-en-1-ol in Various Compartments
The movement and persistence of chemical compounds in the environment are governed by their physical and chemical properties. This section explores the environmental fate and transport of Benzoic Acid and Hex-1-en-1-ol.
Benzoic Acid:
Benzoic acid's environmental transport is largely influenced by its water solubility and its pKa of 4.20. charite.de This pKa value indicates that in environments with a pH of 5 or higher, benzoic acid will predominantly exist in its ionized form, the benzoate (B1203000) anion. charite.de Anions generally exhibit lower adsorption to organic carbon and clay compared to their neutral counterparts. charite.de Consequently, benzoic acid is expected to have very high mobility in soil. charite.de
Volatilization from water or moist soil surfaces is not considered a significant fate process for benzoic acid due to its tendency to ionize. charite.de Similarly, its low vapor pressure suggests it is not expected to volatilize from dry soil surfaces. charite.de In the atmosphere, benzoic acid is likely to be present in aerosol form and can be removed through wet deposition, such as rain. mst.dk
Hex-1-en-1-ol:
Hex-1-en-1-ol, a volatile organic compound, has a higher vapor pressure compared to benzoic acid. scent.vn Its transport between environmental compartments is expected to be influenced by this volatility. The water solubility of hex-1-en-1-ol is reported to be 18.6 g/L. lookchem.com Information on its soil adsorption coefficient (Koc) and Henry's Law Constant is less readily available in the provided search results, but its properties suggest a potential for atmospheric transport.
Biodegradation Pathways and Microbial Metabolism of Benzoic Acid and Hex-1-en-1-ol in Natural Systems
Biodegradation is a key process in the removal of organic compounds from the environment.
Benzoic Acid:
Benzoic acid is considered to be readily biodegradable under both aerobic and anaerobic conditions. mcmaster.cawho.int Numerous studies have demonstrated its degradation by a variety of microorganisms, including bacteria and fungi. who.int Under aerobic conditions, the degradation of benzoic acid often proceeds through a catechol intermediate via the ortho-cleavage pathway. nih.govresearchgate.net For instance, the bacterium Pseudomonas sp. SCB32 has been shown to effectively degrade benzoic acid, utilizing it as a sole carbon source. nih.govscispace.comnih.gov This strain can degrade over 97% of an 800 mg/L benzoic acid solution within 24 hours under optimal conditions (pH 7.0 and 30°C). scispace.comnih.gov
Anaerobic biodegradation of benzoic acid is also a significant process. cdnsciencepub.com In methanogenic consortia, benzoic acid can be a transient intermediate in the degradation of other aromatic compounds like phenol (B47542). cdnsciencepub.com
Hex-1-en-1-ol:
Specific details on the biodegradation pathways and microbial metabolism of hex-1-en-1-ol are not extensively covered in the provided search results. However, as a relatively simple alcohol, it is expected to be biodegradable by common microbial processes.
Photodegradation and Chemical Transformations of Benzoic Acid and Hex-1-en-1-ol under Environmental Conditions
Abiotic degradation processes, such as photodegradation, can also contribute to the transformation of chemical compounds in the environment.
Benzoic Acid:
Benzoic acid does not absorb light in the visible spectrum (290-800 nm), suggesting that direct photolysis is not a primary degradation pathway. regulations.gov However, it can undergo photodegradation in the presence of photosensitizers or catalysts. For example, the photodegradation of benzoic acid can be catalyzed by iron(III) species in atmospheric water droplets. researchgate.net The reaction with hydroxyl radicals (•OH) is a significant atmospheric degradation mechanism. rsc.orgscispace.com The atmospheric lifetime of benzoic acid, based on its reaction with hydroxyl radicals, is estimated to be approximately 0.51 to 1.6 days. rsc.orgscispace.comcopernicus.org The degradation can lead to the formation of various by-products, including aliphatic and aromatic acids, alcohols, and phenols. researchgate.net
Hex-1-en-1-ol:
The double bond in the structure of hex-1-en-1-ol makes it susceptible to reaction with atmospheric oxidants like hydroxyl radicals and ozone. While specific studies on its photodegradation are not detailed in the search results, its chemical structure suggests that atmospheric chemical transformation is a likely environmental fate process.
Occurrence and Distribution of Benzoic Acid and Hex-1-en-1-ol in Environmental Matrices (water, soil, air)
The presence of these compounds in the environment is a result of both natural and anthropogenic sources.
Benzoic Acid:
Benzoic acid is a naturally occurring compound found in many plants, fruits, and animal tissues. who.intnih.govchemicalbook.com It is a natural constituent of foods and can be produced by microorganisms. nih.govchemicalbook.com Anthropogenic releases of benzoic acid into the environment primarily stem from its use as a preservative in food, beverages, and industrial products. who.intwho.int It can also be released through combustion processes, such as in automobile exhaust and biomass burning. mst.dkrsc.org
Benzoic acid has been detected in various environmental matrices. In the atmosphere, concentrations in city air have been measured at an average of 10 ppt (B1677978) (parts per trillion), which corresponds to 0.05 µg/m³. mst.dk It has also been found in rainwater and snow. researchgate.net In aquatic systems, it has been detected in groundwater, with concentrations reaching up to 27.5 mg/L near a point source. researchgate.net Due to its widespread use, it can be present in the effluent from wastewater treatment plants. nih.gov
Hex-1-en-1-ol:
Hex-1-en-1-ol is a well-known "green leaf volatile" emitted by many types of vegetation. It contributes to the characteristic smell of freshly cut grass. Its occurrence in the environment is therefore widespread, particularly in vegetated areas. Specific concentrations in different environmental matrices are not detailed in the provided search results.
Non-Human Ecotoxicity and Environmental Impact on Aquatic Organisms and Terrestrial Flora (excluding human safety)
The potential impact of these compounds on ecosystems is an important area of research.
Benzoic Acid:
Benzoic acid generally exhibits low toxicity to fish and other aquatic organisms. regulations.gov The 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) has been reported as >100 mg/L and 484 mg/L in different studies. regulations.gov For the golden ide (Leuciscus idus), the 48-hour LC50 is 460 mg/L. regulations.gov For the mosquito fish (Gambusia affinis), a 96-hour LC50 of 180 mg/L has been recorded. tcichemicals.com
For aquatic invertebrates, such as Daphnia magna, the median effective concentration (EC50) values are generally high, indicating low toxicity. regulations.govtcichemicals.com However, toxicity can be pH-dependent, with lower EC50 values observed at more acidic pH. who.int
With regard to algae, the 72-hour EC50 for Pseudokirchneriella subcapitata has been reported to be greater than 33.1 mg/L. elementalmicroanalysis.com The cyanobacterium Anabaena inaequalis appears to be more sensitive, with a reported 14-day EC50 of 9 mg/L. researchgate.net
Benzoic acid is also a known allelochemical, a compound produced by one plant that can affect the growth of another. nih.gov It can be found in the root exudates of some crops and may inhibit the growth of other plants. scispace.comnih.gov
Ecotoxicity Data for Benzoic Acid
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Pimephales promelas (Fathead Minnow) | 96-h LC50 | >100 | 96 hours | regulations.gov |
| Pimephales promelas (Fathead Minnow) | 96-h LC50 | 484 | 96 hours | regulations.gov |
| Leuciscus idus (Golden Ide) | 48-h LC50 | 460 | 48 hours | regulations.gov |
| Gambusia affinis (Mosquito Fish) | 96-h LC50 | 180 | 96 hours | tcichemicals.com |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 47.3 | elementalmicroanalysis.com | |
| Lepomis macrochirus (Bluegill) | LC50 | 44.6 | elementalmicroanalysis.com | |
| Daphnia magna (Water Flea) | LC50 | >100 | regulations.gov | |
| Daphnia magna (Water Flea) | 48-h EC50 | 860 | 48 hours | tcichemicals.comelementalmicroanalysis.com |
| Pseudokirchneriella subcapitata (Green Algae) | 72-h EC50 | >33.1 | 72 hours | elementalmicroanalysis.com |
| Anabaena inaequalis (Cyanobacterium) | 14-d EC50 | 9 | 14 days | researchgate.net |
Hex-1-en-1-ol:
Detailed ecotoxicity data for hex-1-en-1-ol is not as extensively available in the provided search results as for benzoic acid. As a volatile organic compound emitted by plants, it is a natural part of many ecosystems. The environmental impact at typical ambient concentrations is likely low. However, at higher concentrations, as with any chemical, there could be effects on organisms.
Future Research Directions and Emerging Trends in Benzoic Acid; Hex 1 En 1 Ol Chemistry
Sustainable Synthesis and Circular Economy Approaches for Benzoic Acid; Hex-1-en-1-ol Production
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For a compound like hex-1-enyl benzoate (B1203000), this translates to the development of eco-friendly synthesis routes and the integration of circular economy principles. Future research in this area will likely focus on several key strategies.
One promising avenue is the use of biocatalysis, which employs enzymes to facilitate chemical reactions under mild conditions, reducing energy consumption and waste generation. chemistryjournals.net The synthesis of fine chemicals through biocatalysis is gaining traction as a sustainable alternative to traditional chemical methods. chemistryjournals.net For the production of hex-1-enyl benzoate, lipase-catalyzed esterification presents a highly efficient and selective option. chemistryjournals.net
Another critical area of research is the upcycling of waste and renewable feedstocks. researchgate.net The fragrance industry, for instance, is increasingly exploring the use of by-products from other industries as starting materials. thglabs.com This aligns with the principles of a circular economy, which aims to minimize waste and maximize resource utilization. fastercapital.com For example, benzoic acid can be derived from the oxidation of toluene (B28343), and research has focused on the sustainable recycling of waste from this production process. researchgate.netfastercapital.com Similarly, hex-1-en-1-ol can potentially be synthesized from biorenewable sources. The development of microbial cell factories for the production of esters from renewable feedstocks is an emerging field that could provide a sustainable supply of such compounds. osti.gov
The table below summarizes potential sustainable synthesis strategies for Benzoic acid; hex-1-en-1-ol.
| Synthesis Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes, such as lipases, to catalyze the esterification of benzoic acid and hex-1-en-1-ol. | High selectivity, mild reaction conditions, reduced energy consumption, and lower environmental impact. chemistryjournals.net |
| Upcycling | Utilization of waste streams or by-products from other industries as starting materials. For example, using benzoic acid derived from recycled industrial residues. researchgate.netfastercapital.com | Waste reduction, resource efficiency, and contribution to a circular economy. thglabs.com |
| Renewable Feedstocks | Synthesis of benzoic acid and/or hex-1-en-1-ol from biorenewable sources, such as microbial fermentation. osti.gov | Reduced reliance on fossil fuels and a lower carbon footprint. |
| Green Chemistry Principles | Application of principles such as atom economy, use of safer solvents, and energy efficiency in the synthesis process. chemistryjournals.net | Minimization of hazardous substances and overall environmental footprint. adv-bio.com |
Development of Advanced Catalytic Systems for Benzoic Acid; Hex-1-en-1-ol Transformations
The efficiency and selectivity of the synthesis of hex-1-enyl benzoate are heavily dependent on the catalytic system employed. Future research will focus on the development of novel catalysts that are not only highly active but also reusable and environmentally benign.
Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have shown promise in the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.org These catalysts offer advantages in terms of ease of separation and recyclability. Research into new solid acid catalysts with tailored acidity and porosity will be crucial for optimizing the synthesis of hex-1-enyl benzoate.
Deep eutectic solvents (DES) and ionic liquids are also emerging as green and efficient catalysts for esterification reactions. dergipark.org.trdergipark.org.tr These compounds can act as both the solvent and the catalyst, simplifying the reaction setup and workup. dergipark.org.tr Studies on the esterification of benzoic acid with various alcohols, including hexanol, have demonstrated the high catalytic activity of certain deep eutectic solvents. dergipark.org.trdergipark.org.tr
The development of metal-based catalysts, such as those based on tin (II) compounds, also continues to be an area of interest for esterification reactions, particularly at higher temperatures. google.com The table below presents a comparison of different catalytic systems for the synthesis of benzoic acid esters.
| Catalytic System | Description | Advantages | Challenges |
| Solid Acid Catalysts | Heterogeneous catalysts like modified clays (B1170129) (e.g., Montmorillonite K10). ijstr.org | Easy separation, reusability, and potential for continuous flow reactions. | May have lower activity compared to homogeneous catalysts. |
| Deep Eutectic Solvents (DES) | A mixture of a hydrogen bond donor and a hydrogen bond acceptor, acting as a solvent and catalyst. dergipark.org.trdergipark.org.tr | Environmentally friendly, low cost, high catalytic activity, and ease of preparation. dergipark.org.tr | Separation from the product mixture can sometimes be challenging. |
| Ionic Liquids | Salts with low melting points that can act as catalysts and solvents. | Similar advantages to DES, with tunable properties. | Higher cost and potential toxicity concerns for some ionic liquids. |
| Metal-Based Catalysts | Compounds of metals like tin, titanium, or zirconium. google.com | High activity at elevated temperatures. | Potential for metal leaching into the product and environmental concerns. |
Integration of Artificial Intelligence and Machine Learning in Benzoic Acid; Hex-1-en-1-ol Research
AI can also be used to optimize the synthesis of hex-1-enyl benzoate. By analyzing vast datasets of chemical reactions, machine learning models can identify the optimal reaction conditions, such as temperature, catalyst, and reactant ratios, to maximize yield and minimize by-products. up.pt Furthermore, generative AI models can be employed to design novel fragrance molecules with desired scent characteristics, potentially leading to the discovery of new esters of benzoic acid with unique olfactory profiles. acs.org
| AI/ML Application | Description | Potential Impact |
| Odor Prediction | Using machine learning models to predict the scent of hex-1-enyl benzoate based on its molecular structure. sciencedaily.compsychologytoday.com | Accelerates the discovery and application of new fragrance ingredients. |
| Synthesis Optimization | Employing AI algorithms to identify the optimal conditions for the synthesis of hex-1-enyl benzoate. up.pt | Increases reaction efficiency, reduces waste, and lowers production costs. |
| Novel Molecule Design | Utilizing generative models to design new fragrance molecules with specific desired olfactory properties. acs.org | Expands the palette of available fragrance ingredients with unique scent profiles. |
| Property Prediction | Predicting other physicochemical properties of the compound, such as its stability and volatility. | Aids in formulation development and understanding the compound's behavior in various applications. |
Exploration of Novel Non-Biological Applications for Benzoic Acid; Hex-1-en-1-ol
While the primary application of hexenyl benzoates is in the fragrance industry, future research may uncover novel non-biological applications for this compound. scentree.cospecialchem.comfraterworks.comthegoodscentscompany.comiff.compellwall.com The chemical structure of hex-1-enyl benzoate, with its aromatic ring and unsaturated alkyl chain, suggests potential for its use in materials science and as a specialty chemical intermediate.
One area of exploration could be its use as a plasticizer or a modifying agent in polymers. The ester group can impart flexibility to polymer chains, and the hexenyl group could potentially be used for cross-linking or further functionalization.
Additionally, some esters of benzoic acid have shown biological activity. For instance, cis-3-Hexenyl benzoate has been investigated for its potential antioxidant and antimicrobial properties, which could lead to applications in the biomedical field. Further research is needed to determine if hex-1-enyl benzoate exhibits similar properties.
| Potential Application | Description | Rationale |
| Fragrance Ingredient | Use in perfumes, cosmetics, and other scented products to impart a green, herbaceous, and slightly floral aroma. scentree.cospecialchem.comfraterworks.comthegoodscentscompany.comiff.compellwall.com | The ester is a volatile organic compound with a pleasant scent profile. |
| Polymer Modifier | Incorporation into polymer formulations as a plasticizer or a reactive monomer. | The ester functionality can increase polymer flexibility, and the double bond allows for further chemical reactions. |
| Specialty Chemical Intermediate | Use as a starting material for the synthesis of other more complex molecules. | The combination of an aromatic ring, an ester, and an alkene provides multiple reactive sites for chemical transformations. |
| Biomedical Applications | Investigation of its potential antioxidant, antimicrobial, or other therapeutic properties. | Based on the observed activities of structurally related compounds. |
Advancements in Analytical Techniques for Trace Analysis and Environmental Monitoring of Benzoic Acid; Hex-1-en-1-ol
As with any chemical compound that is released into the environment, it is crucial to have sensitive and reliable analytical methods for its detection and quantification. Future research in this area will focus on developing advanced techniques for the trace analysis of hex-1-enyl benzoate in various environmental matrices, such as air, water, and soil.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including fragrance ingredients. alwsci.comicm.edu.plgcms.cz Advancements in GC-MS, such as the use of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), will enable lower detection limits and more confident identification of the compound in complex samples. researchgate.net
Other techniques, such as solid-phase microextraction (SPME) and headspace analysis, can be used for the pre-concentration of volatile compounds from a sample matrix, thereby increasing the sensitivity of the subsequent analysis. alwsci.comgerstelus.com For environmental monitoring, passive sampling techniques offer a cost-effective way to assess long-term average concentrations of volatile organic compounds in the air. youtube.comnih.gov The development of selective sorbents for passive samplers could improve the monitoring of specific compounds like hex-1-enyl benzoate. mdpi.comresearchgate.netazom.com
| Analytical Technique | Description | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates volatile compounds and identifies them based on their mass-to-charge ratio. alwsci.comicm.edu.plgcms.cz | Identification and quantification of hex-1-enyl benzoate in complex mixtures and environmental samples. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. | Unambiguous identification of the compound, even in the presence of interfering substances. |
| Solid-Phase Microextraction (SPME) | A solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. alwsci.comgerstelus.com | Trace analysis of hex-1-enyl benzoate in water and air samples. |
| Passive Sampling | A technique that relies on the diffusion of analytes onto a sorbent material over a period of time. youtube.comnih.gov | Long-term environmental monitoring of airborne concentrations of the compound. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing benzoic acid from benzyl alcohol, and how can reaction efficiency be optimized?
- Answer : Benzoic acid can be synthesized via oxidation of benzyl alcohol using acidic potassium permanganate (KMnO₄). Key parameters include maintaining a 5:4 molar ratio of benzyl alcohol to KMnO₄, heating under reflux with sulfuric acid (H₂SO₄) to stabilize hydrogen ions, and continuous magnetic stirring to enhance reaction kinetics. Monitor completion via thin-layer chromatography (TLC) or pH shifts. Excess KMnO₄ ensures complete oxidation, while acidic conditions suppress side reactions like aldehyde formation .
Q. How can researchers verify the purity of benzoic acid post-synthesis?
- Answer : Purity assessment involves:
- Recrystallization : Use hot water or ethanol as solvents, with slow cooling to maximize crystal yield and purity .
- Melting Point Analysis : Compare observed melting points (122–123°C) against literature values. Deviations indicate impurities .
- Chromatography : HPLC with Purospher® STAR RP-18 columns (4.6 mm × 250 mm, 5 µm) achieves >95% purity with a mobile phase of methanol:water (60:40 v/v) at 1.0 mL/min .
- Spectroscopy : IR spectroscopy confirms carboxyl (C=O stretch at ~1680 cm⁻¹) and aromatic (C–H stretch at ~3000 cm⁻¹) functional groups .
Advanced Research Questions
Q. How should researchers address discrepancies in reported thermodynamic properties of benzoic acid, such as enthalpy of sublimation (ΔsubH)?
- Answer : Discrepancies arise from methodological differences. For example:
- Thermogravimetric Analysis (TG-TS) : Reports ΔsubH = 90.9 ± 2.0 kJ/mol at 340–410 K .
- Knudsen Effusion (ME) : Yields ΔsubH = 86.6 ± 1.3 kJ/mol at 290–315 K .
To resolve conflicts, cross-validate using adiabatic calorimetry (e.g., NIST-certified methods) and account for temperature ranges, crystal polymorphism, and instrument calibration. Consensus values (e.g., 89.0–90.0 kJ/mol) are recommended for modeling .
Q. What methodological considerations are critical when employing square-wave voltammetry (SWV) with boron-doped diamond (BDD) electrodes for benzoic acid quantification in complex matrices?
- Answer : Optimize SWV parameters:
- Pulse Amplitude : 50 mV for enhanced sensitivity.
- Frequency : 15 Hz to balance resolution and noise.
- Matrix Effects : Use standard addition to correct for interference in sunscreen samples. Achieve limits of detection (LOD) < 0.1 µM and quantification (LOQ) < 0.3 µM .
Q. How does ionic strength influence the solubility and dissociation of benzoic acid in aqueous systems, and what experimental approaches quantify these effects?
- Answer : Ionic strength (adjusted with NaCl or KCl) reduces benzoic acid solubility via the "salting-out" effect. Conductometric titration in water-methanol systems (e.g., 30% methanol) reveals dissociation constants (pKa ≈ 4.2). Apply the Debye-Hückel equation to correlate activity coefficients with ionic strength .
Q. What strategies minimize byproduct formation during benzoic acid synthesis via Grignard reagent pathways?
- Answer : Key strategies include:
- Anhydrous Conditions : Use dry ether and argon atmosphere to prevent hydrolysis of Grignard reagents.
- Controlled Quenching : Add CO₂ gas slowly to avoid excess heat generation.
- Low Temperatures : Maintain reactions at –5°C to suppress side reactions like ketone formation .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting literature values for benzoic acid’s vapor pressure?
- Answer : Vapor pressure data vary due to measurement techniques:
- Stull’s Method : Reports 0.34 kPa at 395.5 K .
- Knudsen Effusion : Yields 0.28 kPa at 383 K .
Use the Antoine equation () with parameters , , for interpolated values between 369–522 K .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
